
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the 2-Methylnonyl Group: This can be achieved through the alkylation of a suitable precursor with 2-methylnonyl bromide under basic conditions.
Introduction of the 8-((2-hydroxyethyl)amino)octanoate Group: This step involves the reaction of 8-bromo-octanoic acid with 2-hydroxyethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 8-(octadecan-9-yloxy)-8-oxooctyl Group: This can be achieved through the esterification of octadecan-9-ol with 8-oxooctanoic acid using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, Base (e.g., NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
科学的研究の応用
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, the amino group may form hydrogen bonds with active sites of enzymes, altering their function.
類似化合物との比較
Similar Compounds
2-Methylnonyl 8-((2-hydroxyethyl)amino)octanoate: Lacks the octadecan-9-yloxy group.
8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate: Lacks the 2-methylnonyl group.
Uniqueness
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C46H91NO5 |
|---|---|
分子量 |
738.2 g/mol |
IUPAC名 |
2-methylnonyl 8-[2-hydroxyethyl-(8-octadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-8-11-14-16-21-28-35-44(34-27-20-15-12-9-6-2)52-46(50)37-30-23-18-25-32-39-47(40-41-48)38-31-24-17-22-29-36-45(49)51-42-43(4)33-26-19-13-10-7-3/h43-44,48H,5-42H2,1-4H3 |
InChIキー |
MARLWEQZJZPDAI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(C)CCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
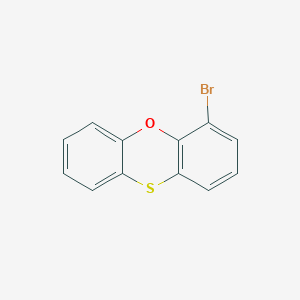
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
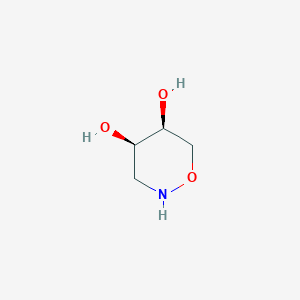
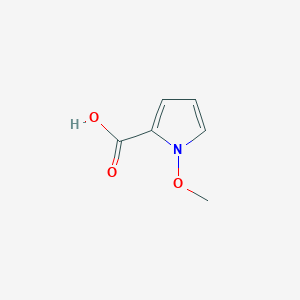
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

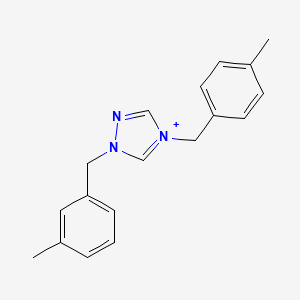
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
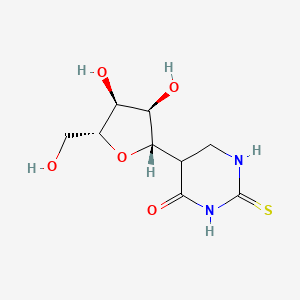
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)
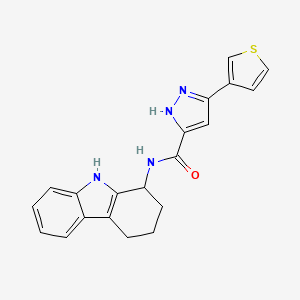
![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)

